

The Indanone Scaffold: A Privileged Core in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

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The indane framework and its analogues provide a rigid bicyclic structure that is rich in chemical diversity.^{[3][4]} This structural rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity. The core can be readily functionalized at multiple positions on both the aromatic and aliphatic rings, allowing for fine-tuning of physicochemical properties and optimization of target engagement.^[3]

The significance of this scaffold is exemplified by the commercial success of drugs like Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.^{[1][6]} Beyond this, indanone derivatives are integral to numerous pre-clinical and clinical candidates with a wide array of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.^{[1][6]} Natural products containing the indanone motif, such as jatropholones, have also demonstrated potent cytotoxic and antiplasmodial activities, further validating the biological relevance of this core structure.^[5]

Synthetic Methodologies: Constructing and Derivatizing the Indanone Core

The synthesis of 1-indanones and their derivatives has been a subject of extensive research, with over 100 distinct methods developed since the early 20th century.^{[7][8][9]} These methods utilize a variety of starting materials, from simple carboxylic acids to complex alkynes.^[9]

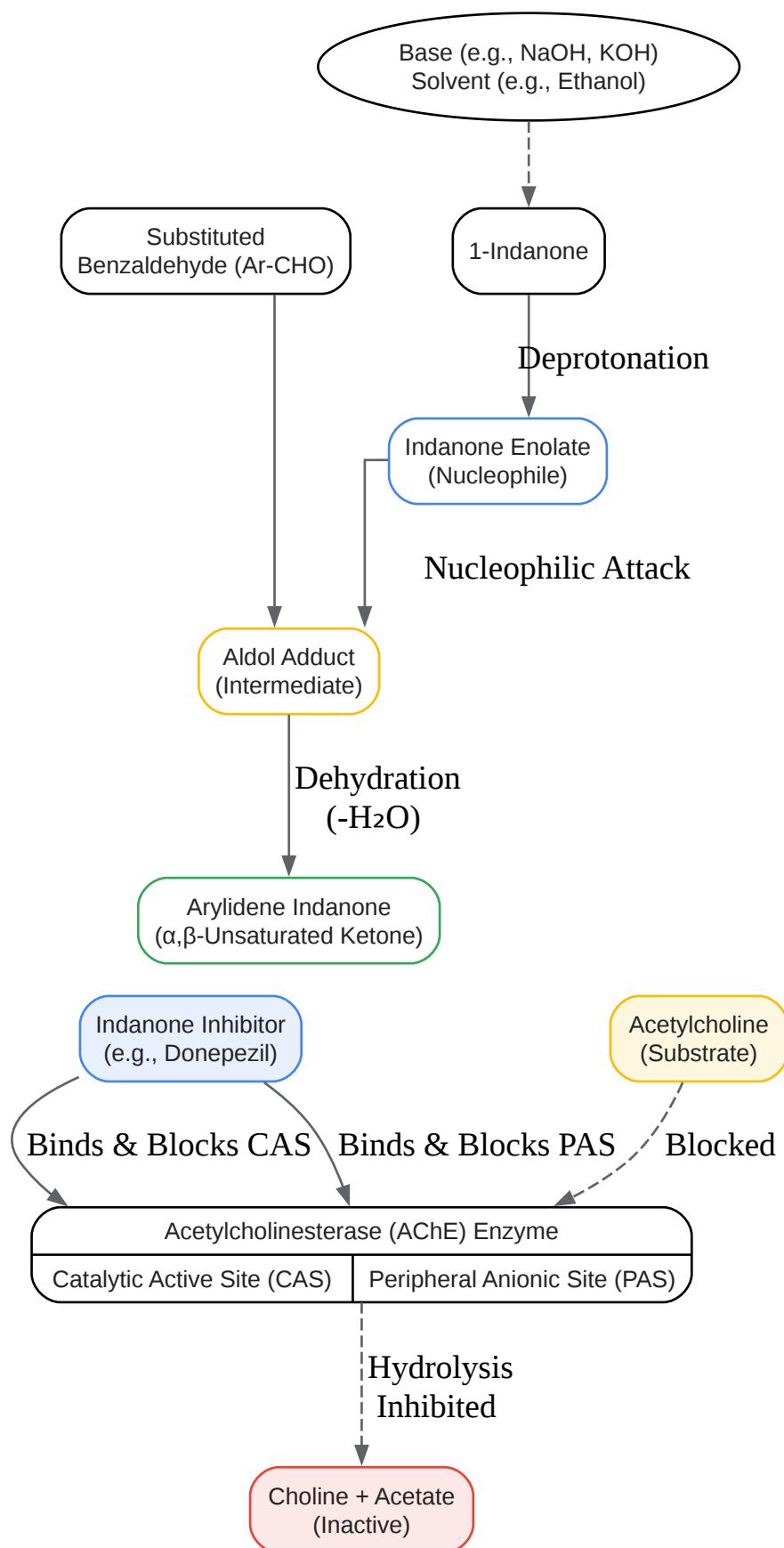
Foundational Synthetic Routes

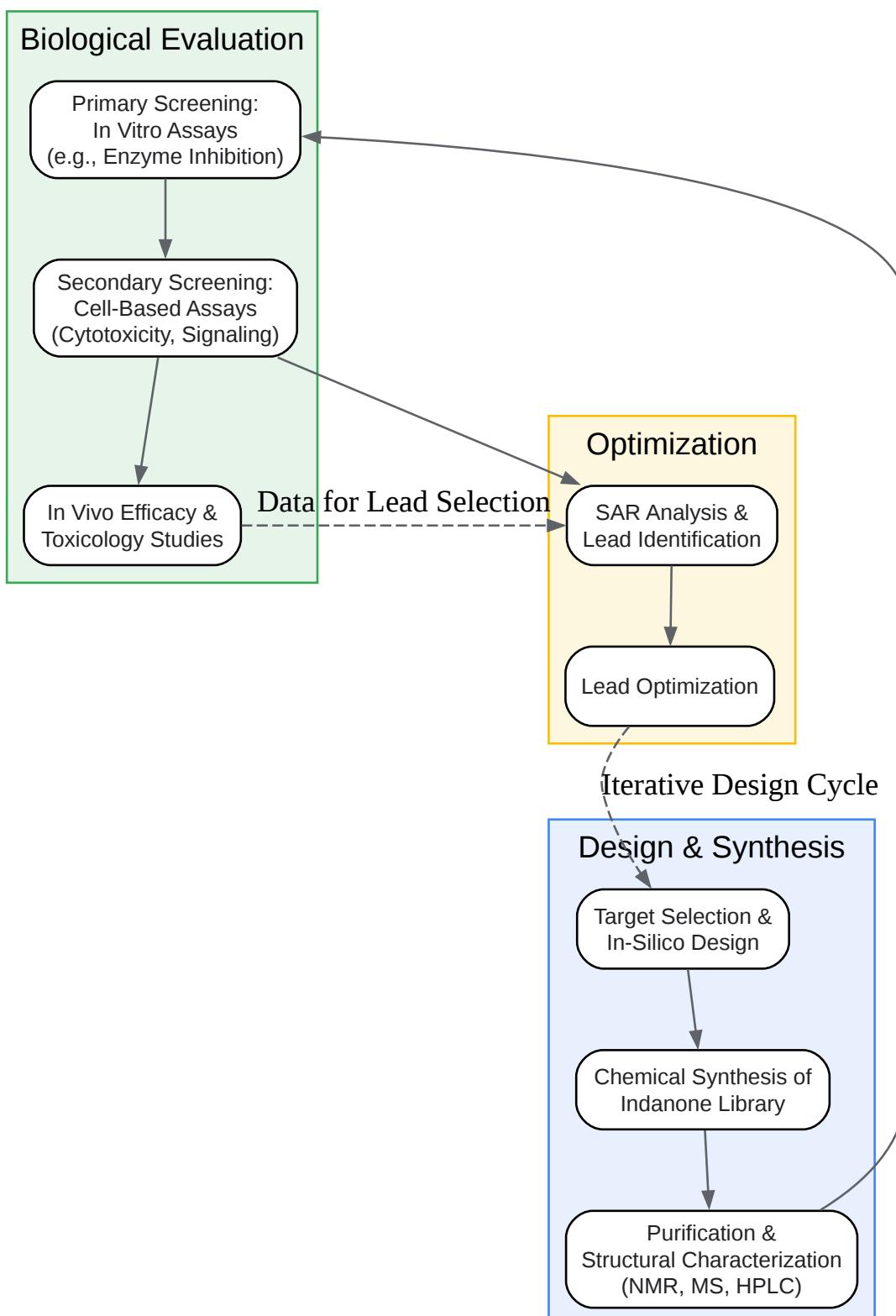
The most traditional and widely used method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides.[\[7\]](#)[\[9\]](#)

- From 3-Arylpropionic Acids: Cyclization can be achieved using strong acids like polyphosphoric acid (PPA) or sulfuric acid. For example, hydrocinnamic acid can be cyclized at elevated temperatures to yield 1-indanone.[\[7\]](#)
- From 3-Arylpropionyl Chlorides: The corresponding acid chloride can be cyclized under milder conditions using a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$), often resulting in higher yields.[\[9\]](#)

Synthesis of Arylidene Indanones: A Key Subclass

A particularly important class of derivatives is the arylidene indanones, which are considered rigid cousins of chalcones.[\[10\]](#)[\[11\]](#) These are most commonly synthesized via a base-catalyzed Claisen-Schmidt (aldol) condensation between 1-indanone and a substituted benzaldehyde.[\[10\]](#)[\[11\]](#) This reaction is highly efficient and provides a straightforward route to a vast library of derivatives for SAR studies.



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